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Compound of Interest

Compound Name: Dihydroprehelminthosporol

Cat. No.: B1163470

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroprehelminthosporol, a natural product isolated from the fungus Veronaea sp., has
demonstrated cytotoxic activities against human cancer cell lines, including A549 and SK-OA-
3. This technical guide serves as a comprehensive resource on the chemical structure and
stereochemistry of Dihydroprehelminthosporol. Due to the limited publicly available data, this
document outlines the known information and provides a framework for future research and
characterization of this potentially valuable molecule.

~hemical Ident

Property Value Source
Molecular Formula C15H2602 [1]
Molecular Weight 238.37 g/mol [1]

CAS Number 118069-95-7 [1]
Source Organism Veronaea sp. (fungus) [1112]

Structural Elucidation: A Path Forward
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Detailed spectroscopic and crystallographic data for Dihydroprehelminthosporol are not
readily available in the public domain. The elucidation of its complete chemical structure and
stereochemistry would require a combination of modern analytical techniques. The following
sections outline the standard experimental protocols and data interpretation necessary for this
characterization.

Isolation and Purification

A detailed protocol for the isolation of Dihydroprehelminthosporol from Veronaea sp. has not
been published in widely accessible literature. A general workflow for the isolation of fungal

secondary metabolites is presented below.

Extraction Purification
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Caption: Generalized workflow for the isolation and purification of fungal natural products.

Spectroscopic Analysis

The determination of the planar structure and stereochemistry of Dihydroprehelminthosporol
would rely heavily on the following spectroscopic methods:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
o 'H NMR: To determine the number and connectivity of proton environments.
o 13C NMR: To identify the number and types of carbon atoms (e.g., C, CH, CHz, CHs, C=0).

o 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon
skeleton and the placement of functional groups.
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o NOESY/ROESY: To determine the relative stereochemistry through spatial proximities of
protons.

e Mass Spectrometry (MS):

o High-Resolution Mass Spectrometry (HRMS): To confirm the elemental compaosition
(C15H2602).

o Tandem MS (MS/MS): To identify characteristic fragmentation patterns that can aid in
structural elucidation.

e Infrared (IR) Spectroscopy: To identify key functional groups, such as hydroxyl (-OH) and
carbonyl (C=0) groups, based on their characteristic absorption frequencies.

o Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the
molecule.

Stereochemical Determination

The absolute configuration of chiral centers within Dihydroprehelminthosporol is crucial for
understanding its biological activity. The following techniques are essential for this
determination:

o X-ray Crystallography: This is the definitive method for determining the three-dimensional
structure and absolute stereochemistry of a crystalline compound.

» Chiroptical Spectroscopy:

o Optical Rotation: Measurement of the specific rotation ([\alpha]D) can help to characterize
an enantiomer.

o Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These
techniques, often coupled with quantum chemical calculations, can be used to assign the
absolute configuration of chiral molecules in solution.

o Stereoselective Synthesis: The total synthesis of all possible stereocisomers of
Dihydroprehelminthosporol and comparison of their spectroscopic and chiroptical data
with the natural product can unambiguously establish its absolute configuration.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1163470?utm_src=pdf-body
https://www.benchchem.com/product/b1163470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Logical Framework for Structure Elucidation

The process of determining the complete structure of a novel natural product like

Dihydroprehelminthosporol follows a logical progression.
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Caption: Logical workflow for the structural elucidation of a natural product.

Future Directions
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The cytotoxic properties of Dihydroprehelminthosporol warrant further investigation. A
complete structural and stereochemical assignment is the critical first step. Future research
should focus on:

o Re-isolation and full spectroscopic characterization of Dihydroprehelminthosporol from
Veronaea sp.

» Total synthesis to confirm the structure and provide material for further biological evaluation.
« Investigation of the mechanism of action of its cytotoxic effects.

» Structure-activity relationship (SAR) studies to identify key structural features responsible for
its biological activity and to potentially develop more potent analogs.

This technical guide highlights the current knowledge gap regarding
Dihydroprehelminthosporol and provides a clear roadmap for the necessary research to fully
characterize this intriguing natural product for its potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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